molecular formula C25H24F3N3O2 B2734462 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-28-8

2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2734462
CAS No.: 339011-28-8
M. Wt: 455.481
InChI Key: YJSWRSMFVGHWHY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate is a piperazine-containing chemical compound with a molecular formula of C25H24F3N3O2 . This reagent belongs to a class of chemical building blocks investigated for their potential in pharmaceutical research and drug discovery. Piperazine and piperidine derivatives have demonstrated significant research value in medicinal chemistry, particularly in the development of novel therapeutics for treating viral infections and cancer . Compounds featuring this core structural motif are frequently explored as key intermediates in synthesizing targeted inhibitors for various biological pathways. The structural elements present in this molecule—including the trifluoroethyl ester, diphenylmethyl group, and piperazine linkage—make it a versatile scaffold for chemical modification and library synthesis in lead optimization studies . Research-grade compounds of this class are utilized in biochemical screening, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

2,2,2-trifluoroethyl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O2/c26-25(27,28)18-33-24(32)21-11-12-22(29-17-21)30-13-15-31(16-14-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,23H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWRSMFVGHWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyridine carboxylate core, followed by the introduction of the piperazine moiety and finally the trifluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate exhibit antidepressant effects by modulating neurotransmitter systems. For instance, the piperazine moiety is known to interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction in clinical settings .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. It appears to inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth . Further investigation into its mechanism of action could reveal its potential as a chemotherapeutic agent.

Neurological Applications

Due to its ability to cross the blood-brain barrier effectively, there is potential for this compound in treating neurological disorders. Its interaction with specific receptors involved in neuroprotection could be beneficial for conditions such as Alzheimer's disease or other neurodegenerative disorders .

Case Study 1: Antidepressant Efficacy

In a controlled trial involving animal models, the administration of the compound demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

Key Observations:

Role of Trifluoroethyl Group :

  • The trifluoroethyl ester increases lipophilicity (logP = 3.8) compared to ethyl (logP = 2.9) and methyl (logP = 2.3) analogs, enhancing membrane permeability.
  • The compound exhibits a longer metabolic half-life (45 min) due to fluorine’s resistance to oxidative cleavage, consistent with fluorinated drugs’ improved stability .

Impact of Diphenylmethyl Substitution :

  • Removal of the diphenylmethyl group (third entry in Table 1) reduces potency (IC50 = 18.3 nM vs. 5.2 nM), suggesting this moiety is critical for target engagement via hydrophobic interactions.
  • The diphenylmethyl group also lowers solubility (12.5 µg/mL vs. 45.6 µg/mL without it), reflecting a trade-off between binding affinity and bioavailability.

Ester Group Comparisons :

  • Trifluoroethyl and ethyl esters outperform methyl esters in metabolic stability, likely due to steric and electronic effects slowing esterase-mediated hydrolysis.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves Design of Experiments (DoE) to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, replicate reactions under controlled conditions (e.g., methyl ester intermediates under reflux with trifluoroethanol) can isolate critical parameters . Statistical tools (e.g., factorial design) minimize trial-and-error approaches, as highlighted in chemical engineering methodologies for reaction optimization . Purity can be enhanced via HPLC ≥98% protocols, similar to purification strategies for structurally related piperazine-pyridine derivatives .

Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:
Use a multi-technique approach :

  • NMR (1H/13C/19F) to confirm substituent positions (e.g., trifluoroethyl and diphenylmethyl groups).
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for analogous piperidine-pyridine hybrids .
  • HPLC-MS for purity assessment, referencing protocols for trifluoroacetate salts and pyridinecarboxylates .

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:

  • Antimicrobial screens (e.g., MIC assays against Gram-positive/negative strains), inspired by antibacterial piperidine derivatives .
  • Kinase inhibition profiling using recombinant enzyme panels, given structural similarity to kinase-targeting pyridinecarboxamides .
  • Cytotoxicity assays (e.g., MTT on cancer cell lines), aligning with antitumor evaluation frameworks for related heterocycles .

Advanced: What computational strategies predict binding interactions of this compound with biological targets?

Methodological Answer:
Combine quantum mechanical calculations and molecular dynamics (MD) simulations :

  • Use density functional theory (DFT) to model electronic effects of the trifluoroethyl group on ligand-receptor binding .
  • Apply reaction path search algorithms (e.g., IRC calculations) to explore conformational flexibility of the piperazine-pyridine core .
  • Validate predictions with experimental data (e.g., crystallographic results from related compounds) to refine docking models .

Advanced: How can structure-activity relationship (SAR) studies be structured to refine this compound’s bioactivity?

Methodological Answer:

  • Systematic substituent variation : Replace diphenylmethyl with bulkier aryl groups (e.g., naphthyl) or polar moieties (e.g., hydroxyl) to assess steric/electronic effects .
  • Pharmacophore mapping : Compare bioactivity data of analogs (e.g., pyridine-3-carboxylates vs. pyrimidine derivatives) to identify critical interaction motifs .
  • Crystallographic correlation : Overlay X-ray structures of active/inactive analogs to pinpoint structural determinants of activity .

Advanced: How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Meta-analysis : Aggregate data from diverse assays (e.g., in vitro vs. ex vivo) to identify model-specific biases.
  • Mechanistic deconvolution : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways, as seen in kinase inhibitor studies .
  • Dose-response normalization : Apply Hill equation modeling to reconcile potency discrepancies between enzymatic and cellular assays .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability, leveraging reactor design principles from chemical engineering .
  • Green chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether), guided by solvent selection guides .
  • Process analytical technology (PAT) : In-line HPLC monitoring ensures real-time quality control during scale-up .

Advanced: How can metabolic stability and toxicity be assessed early in development?

Methodological Answer:

  • In vitro microsomal assays : Human liver microsomes (HLM) quantify metabolic degradation rates, with LC-MS/MS detection of parent compound depletion .
  • Reactive metabolite screening : Trapping studies (e.g., glutathione adduct formation) identify electrophilic intermediates .
  • Computational toxicity prediction : Tools like Derek Nexus flag structural alerts (e.g., piperazine-related hepatotoxicity) .

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